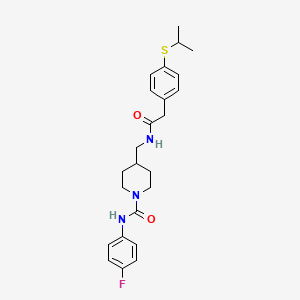
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide, also known as PTIQ, is a synthetic compound that has been studied for its potential therapeutic applications. PTIQ belongs to the class of tetrahydroquinoline compounds which have been found to exhibit various biological activities.
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
This compound, belonging to the class of indole derivatives, has shown promise in anti-inflammatory and analgesic activities. Its structure is similar to other compounds that have been reported to exhibit significant anti-inflammatory effects with a relatively low ulcerogenic index, suggesting potential for development as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthetic Chemistry Research
As a synthetic compound with a complex molecular structure, it serves as an important subject in synthetic chemistry research. The study of its synthesis, including the optimization of reaction conditions and the exploration of novel synthetic pathways, contributes to the broader field of organic synthesis.
Pharmacological Studies
The compound’s unique structure makes it a candidate for pharmacological studies, particularly in the exploration of new therapeutic agents. Its interactions with various biological targets can be investigated to determine potential efficacy in treating diseases .
Molecular Modeling and Drug Design
Due to its intricate molecular structure, this compound is used in molecular modeling and drug design. Researchers can use it to study drug-receptor interactions, which can inform the design of new drugs with improved efficacy and reduced side effects.
Biological Potential in Indole Derivatives
Indole derivatives, to which this compound belongs, have a wide range of biological activities. Research into this compound could uncover new biological mechanisms and potential applications in medicine .
Material Science
The compound’s properties may be explored in the context of material science. Its molecular framework could contribute to the development of new materials with specific desired properties, such as increased durability or conductivity.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in the development of new analytical methods. Its well-defined structure allows for precise measurements and calibration.
Educational Purposes
Lastly, the compound can serve educational purposes in advanced chemistry courses. Its synthesis and analysis can be used as case studies to teach students about complex organic reactions and molecular interactions.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with various targets in the body.
Mode of Action
Sulfonamides, a group to which this compound belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and their antibacterial action is inhibited by pus .
Result of Action
Given its potential anti-inflammatory and anticancer activities among others , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
It’s known that the antibacterial action of sulfonamides is inhibited by pus , suggesting that the presence of certain substances in the environment can affect the efficacy of these compounds.
Propriétés
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-11-23(21,22)18-15-6-7-16-14(12-15)5-8-17(20)19(16)10-9-13(2)3/h6-7,12-13,18H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICIWVKWDQAINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2880457.png)

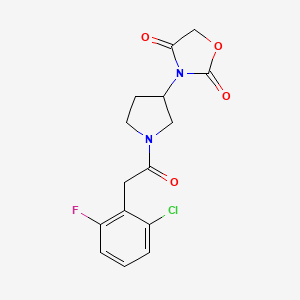
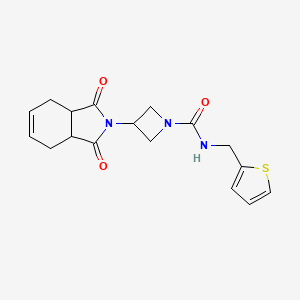
![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2880462.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2880465.png)
![2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2880466.png)
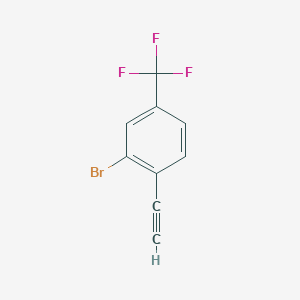
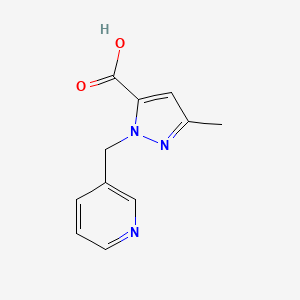
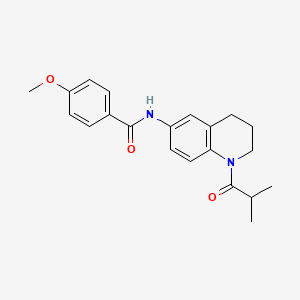
![N-(2,5-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2880476.png)
![2-(1-oxo-1-thiomorpholinopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2880479.png)
